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Copper--ruthenium (1/3)

Cat. No.: B14269550
CAS No.: 157650-34-5
M. Wt: 366.8 g/mol
InChI Key: OUFLLVQXSGGKOV-UHFFFAOYSA-N
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Description

Significance of Bimetallic and Intermetallic Compounds in Advanced Materials Science

Bimetallic and intermetallic compounds (IMCs) are at the forefront of materials science, offering unique properties that distinguish them from their constituent metals or simple alloys. encyclopedia.pubopenaccessjournals.com IMCs are characterized by ordered crystal structures and strong chemical bonding between different metallic elements. openaccessjournals.comrsc.org This ordered arrangement can lead to exceptional mechanical, electrical, and thermal properties, including high melting points, superior hardness, and excellent thermal stability, making them suitable for high-temperature applications like aerospace components. openaccessjournals.commdpi.com

The distinct electronic structure of intermetallic compounds, arising from directional bonding, opens up possibilities for their use in a wide array of fields such as heterogeneous catalysis, magnetic materials, and superconductors. rsc.org In catalysis, for example, the precise and well-defined active sites on the surface of IMCs allow for high selectivity in chemical reactions. mdpi.com The ability to fine-tune the chemical potential of a transition metal by alloying it with other elements provides a pathway to design novel catalysts with enhanced performance using more abundant and less expensive materials. rsc.orgtandfonline.com The introduction of a second metal can alter the structure of active sites and improve stability, leading to catalysts with superior activity and longevity. mdpi.com

Scope and Research Imperatives for Copper-Ruthenium (1/3)

Recent theoretical research has brought the specific intermetallic compound Copper-Ruthenium (1/3), or CuRu3, into focus as a material with significant potential. First-principles studies using density functional theory (DFT) have been employed to investigate the properties of a range of XRu3 alloys, including CuRu3. epj.orgresearcher.liferepec.org

These computational studies have yielded crucial insights. A key finding is that the L1₂-phase of CuRu3 is dynamically stable, as confirmed by its phonon dispersion curves. epj.orgresearcher.liferesearchgate.net This stability is a fundamental prerequisite for its practical application. The electronic properties of CuRu3 indicate that it is metallic in nature. epj.orgresearchgate.net

The primary research imperative for CuRu3 is to explore its potential as a high-temperature structural material. epj.org Theoretical calculations suggest that some XRu3 alloys possess high melting temperatures and robust thermodynamic and mechanical stability, in some cases exceeding that of widely used alloys like Ni₃Al. epj.orgresearcher.life These findings establish a theoretical basis that calls for further experimental investigation into the synthesis and characterization of CuRu3 to validate the promising computational predictions and to fully assess its suitability for high-stress, high-temperature environments. epj.orgresearcher.life

Data Tables

Table 1: Investigated Properties of Select Intermetallic Compounds from Theoretical Studies

CompoundPredicted StabilityKey Investigated PropertiesPotential Application Area
CuRu₃ Dynamically stable epj.orgresearcher.liferesearchgate.netMetallic behavior, Phonon properties epj.orgresearchgate.netHigh-temperature structural materials epj.org
Cu₃Ru Mechanically and dynamically stable researchgate.netMetallic behavior, Phonon properties researchgate.netHigh-temperature structural materials researchgate.net
TiRu₃ Thermodynamically, mechanically, and dynamically stable epj.orgHigh melting temperature epj.orgHigh-temperature structural materials epj.org
Ni₃Al --High-temperature structural applications (benchmark) epj.orgresearcher.life

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuRu3 B14269550 Copper--ruthenium (1/3) CAS No. 157650-34-5

Properties

CAS No.

157650-34-5

Molecular Formula

CuRu3

Molecular Weight

366.8 g/mol

IUPAC Name

copper;ruthenium

InChI

InChI=1S/Cu.3Ru

InChI Key

OUFLLVQXSGGKOV-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Ru].[Ru].[Ru]

Origin of Product

United States

Advanced Structural and Compositional Characterization of Copper Ruthenium 1/3

Electron Microscopy Techniques

Electron microscopy offers direct visualization of the material's morphology, particle size, and elemental distribution, which are critical for controlling and predicting its performance.

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, enabling the detailed analysis of nanoparticle size, shape, and distribution. For carbon-supported ruthenium-copper (RuCu/C) nanocomposites, TEM analysis revealed nanoparticles deposited onto carbon black surfaces. nih.gov Statistical analysis of these images allows for the creation of size distribution histograms.

Table 1: Nanoparticle Size Distribution for RuCu/C-3 Composite nih.gov
ParameterValue
Average Diameter5.27 nm
Standard Deviation± 2.72 nm
Size Range3 to 10 nm

Coupled with TEM, Energy-Dispersive X-ray Spectroscopy (EDS) is used for elemental mapping, confirming the presence and distribution of both copper and ruthenium within the sample. In studies of CuxRu-BTC MOFs, EDS elemental mapping has demonstrated an intimate mixture of copper and ruthenium at the nanoscale, verifying the successful incorporation of both metals throughout the framework. researchgate.net This compositional information is crucial for confirming the formation of a true bimetallic system rather than separate monometallic phases.

X-ray Based Characterization Methods

X-ray techniques provide profound insights into the crystalline structure, phase composition, and the local electronic and geometric environment of the atoms within the copper-ruthenium material.

X-ray Absorption Spectroscopy (XAS) is a highly sensitive technique for probing the local atomic structure and electronic state of a specific element. The technique is divided into X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of skeletal Ru/Cu catalysts has shown the preferential oxidation of copper, suggesting it may exist as an encapsulating layer on the material. nih.gov In-situ XAS measurements on RuCu/C nanocomposites during electrocatalysis revealed shifts in the Ru K-edge absorption energy, indicating that the Ru sites become electron-enriched at negative potentials and achieve a higher valence state at positive potentials. nih.gov

EXAFS provides quantitative information about the local coordination environment, including coordination numbers (CN) and bond lengths. For RuCu/C-3 nanocomposites, EXAFS analysis at both the Ru K-edge and Cu K-edge provided detailed structural parameters, confirming the presence of metal-oxygen/carbon and metal-chlorine bonds. nih.gov Notably, the coordination numbers were significantly lower than in bulk reference compounds, indicative of a highly dispersed, nanoscale structure. nih.gov Furthermore, the absence of a resolvable Ru-Cu path in the EXAFS data suggested a low number of interfacial contacts compared to the bulk phases, highlighting a unique structural arrangement distinct from a metallic alloy. nih.gov

Table 2: EXAFS Fitting Results for RuCu/C-3 Nanocomposite nih.gov
EdgePathCoordination Number (CN)Bond Length (Å)Reference CompoundReference CNReference Bond Length (Å)
Ru K-edgeRu-C/O2.37-RuO₂6.00-
Ru-Cl2.18-RuCl₃6.00-
Ru-Ru1.22-Ru foil12.00-
Cu K-edgeCu-C/O1.061.95CuO4.001.92
Cu-Cl3.802.28CuCl₂4.002.30

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and determining their structural properties. For CuxRu-BTC materials, PXRD analysis was essential to confirm that the mechanochemical synthesis resulted in a MOF with the HKUST-1 topology. researchgate.netrsc.org The diffraction patterns of the mixed-metal samples are compared with simulated patterns or those of the parent monometallic MOF to verify phase purity and structural integrity. Similarly, in the study of skeletal Ru/Cu catalysts prepared from ternary alloys, XRD revealed a nanocrystalline product with the native structure of hexagonal Ru after the leaching process. nih.gov

For molecular compounds, Single-Crystal X-ray Crystallography provides the unambiguous determination of the precise three-dimensional atomic arrangement, including bond lengths and angles. This technique has been successfully applied to heterobimetallic copper-ruthenium complexes. The formation of two distinct complexes was confirmed through single-crystal X-ray crystallography, which revealed the presence of a four-membered ring containing ruthenium, carbon, copper, and a halogen (chlorine or bromine). acs.org This definitive structural evidence confirmed that copper salts can directly coordinate with ruthenium centers to form new heterobimetallic catalysts, rather than acting as separate species. acs.org The technique has also been used to determine the crystal structures of other heteronuclear copper(I)-ruthenium(II) complexes, providing precise details on the coordination environments of both metal centers. researchgate.netamericanelements.com

Spectroscopic and Other Advanced Techniques

In Situ Fourier Transform Infrared (FTIR) Spectroscopy for Surface Adsorption Studies

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to probe the vibrational modes of molecules adsorbed on a material's surface under real-time reaction conditions. For the Copper-Ruthenium (1/3) system, this method is particularly insightful for understanding how the bimetallic surface interacts with reactant molecules, such as carbon monoxide (CO), which is a common probe molecule in catalysis research.

When CO adsorbs on a metal surface, the frequency of its internal C-O stretching vibration is sensitive to the nature of the adsorption site. By monitoring shifts in this frequency, researchers can distinguish between CO molecules adsorbed on copper sites, ruthenium sites, or mixed Cu-Ru sites. This information is vital for understanding catalytic mechanisms, as the adsorption characteristics are directly linked to catalytic activity.

Research on Cu/Ru bimetallic surfaces has shown that the presence of copper modifies the electronic properties of ruthenium, and vice-versa. aip.org In situ FTIR studies reveal that CO adsorbs on both Cu and Ru sites. aip.org The C–O stretching frequency provides a signature for the specific bonding environment. For instance, a study using high-resolution vibrational spectroscopy on copper layers adsorbed on a Ru(001) substrate identified distinct C–O stretching frequencies for CO on Cu sites versus Ru sites. aip.org The electronic modification of the copper film by the underlying ruthenium leads to increased back-donation from the metal to the CO molecule, which weakens the C-O bond and results in a lower stretching frequency (a redshift). aip.org

Conversely, an 8 monolayer thick copper film on ruthenium exhibits vibrational properties characteristic of bulk copper, with a C-O stretching frequency shifting from approximately 2077 cm⁻¹ to 2075 cm⁻¹ with increasing coverage. aip.org The distinct vibrational frequencies allow for the differentiation of surface species and provide a window into the electronic and structural landscape of the catalyst's surface.

Table 1: Representative C-O Stretching Frequencies on Different Metal Surfaces

Adsorption SiteC-O Stretching Frequency (cm⁻¹)Key Observations
Bulk Copper (Cu) ~2075 - 2077Exhibits a slight redshift with increasing CO coverage. aip.org
Ruthenium (Ru) Varies based on site (e.g., atop, bridge)Generally distinct from frequencies on Cu, allowing for clear identification. aip.org
Cu on Ru Surface Modified from bulk CuThe underlying Ru electronically modifies the Cu, leading to increased metal-CO back-donation. aip.org

This table is interactive. Click on the headers to sort the data.

These in situ FTIR findings are critical for building a molecular-level understanding of how the synergy between copper and ruthenium in a 1/3 alloy influences surface-adsorbate interactions, which is a cornerstone of designing more efficient catalysts.

Mass Spectrometry for Compositional Analysis of Composites

Determining the precise elemental composition of a bimetallic composite is fundamental to understanding its structure-property relationships. While various techniques can provide elemental data, mass spectrometry and related methods offer high sensitivity and quantitative accuracy. For solid materials like Copper-Ruthenium (1/3), techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with microscopy, are commonly employed.

ICP-MS involves digesting the solid sample into a liquid form and then introducing it into a plasma, which ionizes the atoms. A mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, providing a highly accurate and sensitive quantitative analysis of the elemental composition, including trace impurities. This method is invaluable for verifying the bulk stoichiometry of the synthesized Cu-Ru (1/3) material.

For example, a study on a copper-ruthenium composite material used EDX to confirm the elemental composition of the electrodes. nih.gov The analysis provided quantitative data on the weight percentages of copper and ruthenium present in the sample, confirming the successful synthesis of the bimetallic material. nih.gov

Table 2: Example Elemental Composition Data for a Cu-Ru Composite

ElementAtomic %Weight %Analytical Technique
Copper (Cu) 71%-EDX
Ruthenium (Ru) 12%-EDX

Data sourced from a study on Cu-Ru composites and is for illustrative purposes. nih.gov This table is interactive.

The precise quantification provided by these mass-based and spectroscopic techniques is essential for correlating the material's composition with its structural and functional properties, ensuring that the performance can be reliably attributed to the specific 1:3 ratio of copper to ruthenium.

Theoretical and Computational Investigations of Copper Ruthenium 1/3

First-Principles Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and properties of condensed matter systems. uky.edu By solving the quantum mechanical equations that govern electron behavior, DFT can accurately predict a wide range of material properties, guiding the design and understanding of novel alloys. uky.eduuky.edupurdue.edu

First-principles DFT calculations have been systematically employed to investigate the phase stability of intermetallic alloys in the XRu3 series, where X can be various transition metals, including Copper (Cu). researchgate.net These studies focus on the L1₂ crystal structure, a common and technologically important ordered phase.

A key indicator of thermodynamic stability is the formation enthalpy (or heat of formation), which represents the energy change when an alloy is formed from its pure constituent elements. A negative formation enthalpy suggests that the alloy is thermodynamically stable with respect to the pure metals and that its formation is an exothermic process. Conversely, a positive formation enthalpy indicates that the alloy is thermodynamically unstable and will tend to phase-separate into its constituent elements.

Recent DFT studies have shown that for the L1₂-phase CuRu3 alloy, the formation enthalpy is positive. This finding suggests that the formation of a stable, ordered CuRu3 compound in the L1₂ structure is not thermodynamically favorable. uni-ulm.denih.gov In contrast, other alloys in the XRu3 series, such as TiRu3, VRu3, and MnRu3, have been found to be thermodynamically stable. uni-ulm.denih.gov The instability of CuRu3 is consistent with the known immiscibility of copper and ruthenium in the bulk phase, where they tend to segregate rather than form a solid solution or intermetallic compound. researchgate.net

Table 1: Calculated Thermodynamic and Structural Properties of L1₂-Phase CuRu3 This table presents theoretical data for the L1₂ phase of CuRu3, which is dynamically but not thermodynamically stable.

PropertyCalculated ValueReference
Formation Enthalpy (eV/atom)Positive value uni-ulm.de, nih.gov
Thermodynamic StabilityUnstable uni-ulm.de, nih.gov
Dynamic StabilityStable uni-ulm.de, nih.gov

The electronic properties of CuRu3 have been elucidated through DFT calculations, primarily by analyzing the Density of States (DOS) and charge density distributions. The DOS describes the number of available electronic states at each energy level within the material. The analysis of the DOS for L1₂-phase CuRu3 reveals that there is no bandgap at the Fermi level, which is characteristic of metallic behavior. uni-ulm.denih.gov

Charge density plots provide a visual representation of electron distribution and the nature of chemical bonding within the crystal lattice. For CuRu3, these plots indicate the presence of metallic bonding between the copper and ruthenium atoms. uni-ulm.denih.gov This is consistent with the metallic character predicted by the DOS analysis.

In bimetallic Cu-Ru nanoparticle systems, specifically those with a Ruthenium-core/Copper-shell configuration, charge transfer phenomena are observed. researchgate.net Quantum chemical computations show that charge is transferred from the Cu shell to the Ru core. researchgate.net This results in the surface layer of the nanoparticles having a net positive charge, even though the surface atoms are not directly bonded to the core Ru atoms. researchgate.net This electronic modification is a key factor in tuning the chemical and catalytic properties of bimetallic nanoparticles. researchgate.net

For a crystal to be dynamically stable, all of its phonon modes must have real (non-imaginary) frequencies throughout the Brillouin zone. scispace.com The presence of imaginary frequencies, often depicted as negative values on a dispersion plot, signifies a dynamic instability, meaning the lattice would spontaneously distort to a lower-energy structure. scispace.com

DFT calculations of the phonon dispersion curves for L1₂-phase CuRu3 show no imaginary frequencies. uni-ulm.denih.gov This result confirms that, despite being thermodynamically unstable, the hypothetical ordered CuRu3 alloy is dynamically stable. uni-ulm.denih.gov This means the structure represents a local minimum on the potential energy surface and would not spontaneously deform.

The interface and surface of bimetallic nanoparticles are critical regions that often govern their catalytic and electronic properties. researchgate.netrsc.org Quantum chemical computations on Ru-core/Cu-shell models have provided detailed insights into these structures. researchgate.net Depending on the crystal structure adopted by the Ru-core (e.g., face-centered cubic vs. hexagonal close-packed), the Cu/Ru interface can be either coherent or incoherent. researchgate.net

An incoherent interface, which involves a discontinuity in the lattice structure, can also lead to a discontinuity in the valence electronic structure and the formation of step-like structures on the nanoparticle surface. researchgate.net These structural features can act as active sites for catalysis. researchgate.net As mentioned previously, a significant electronic effect at the interface is charge transfer, with electrons moving from the Cu shell to the Ru core, which can control the oxidation tendency of the cluster. researchgate.net This interfacial structure is a crucial design factor for tailoring the properties of alloy nanoparticles. researchgate.net

DFT calculations are instrumental in exploring the mechanisms of catalytic reactions at the atomic level. For Cu-Ru systems, studies have focused on reactions like CO oxidation and hydroboration.

CO Adsorption and Oxidation: The adsorption of carbon monoxide (CO) is a critical step in many catalytic processes, including CO oxidation. nih.govchinesechemsoc.org DFT studies on bimetallic surfaces reveal that the adsorption energy of CO can be tuned by alloying. On Ru(0001) surfaces supporting a copper monolayer, the presence of Cu significantly reduces the amount of strongly chemisorbed CO, indicating an "ensemble effect" where multiple Ru atoms are needed to bind a single CO molecule. researchgate.net A "ligand effect," caused by electronic modifications, also contributes to a slight reduction in the CO binding energy. researchgate.net Charge transfer from Ru to Cu atoms can enable the Cu atoms to adsorb CO more effectively by facilitating the back-donation of electrons to the CO antibonding orbitals. researchgate.net DFT calculations on various bimetallic alloys, including those with Ru and Cu, have been used to create models that predict CO oxidation activity based on the adsorption energies of CO and O as descriptors. rsc.orgchemrxiv.org

Hydroboration: The hydroboration reaction, an important transformation in organic synthesis, has also been studied on copper and ruthenium catalysts. rsc.org DFT studies comparing copper-catalyzed and ruthenium-catalyzed hydroboration show that the two metals lead to different reaction energetics. researchgate.net Specifically, the copper-catalyzed pathway often has a more favorable σ-bond metathesis step but a more challenging migratory insertion step compared to its ruthenium-catalyzed counterpart. researchgate.net DFT calculations have also been used to investigate the mechanism of ruthenium-catalyzed hydroboration of CO₂ and alkynes, revealing details about selectivity and the nature of the catalytically active species. rsc.orgfrontiersin.orgacs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a computational lens to study the time evolution of atomic systems, offering insights into dynamic processes like phase transitions, diffusion, and surface segregation. dntb.gov.ua These simulations solve Newton's equations of motion for a collection of atoms, using interatomic potentials (force fields) to describe the forces between them. nih.gov

While specific MD simulation studies focusing exclusively on the CuRu3 alloy are not prominent in the literature, research on related Cu-Ru systems and other bimetallic nanoparticles provides a strong basis for understanding their expected dynamic behavior. For instance, MD simulations have been used to investigate the formation of Ru-core/Cu-shell nanoparticles, suggesting that the growth process is controlled by the local concentration of precursors. researchgate.net

Studies on other bimetallic systems, such as Cu-Ag and Cu-Pt, offer valuable parallels. MD simulations of Cu-Ag nanoparticles show that the devitrification (crystallization) temperature is size-dependent and increases when the Cu core is encased in a silver shell. mdpi.com In Cu-Pt nanoalloys, MD simulations coupled with Monte Carlo methods have revealed a general tendency for Cu to segregate to the surface, a phenomenon that competes with chemical ordering in the nanoparticle's core. acs.org This surface segregation of the lower surface energy component (Cu) is a common driving force in bimetallic alloys and is expected to occur in the Cu-Ru system as well. researchgate.netmdpi.com Such segregation can be influenced by temperature and the presence of adsorbates like CO, which can alter the surface composition and, consequently, the catalytic properties. researchgate.netrsc.org

Solidification Processes and Phase Transitions in Ruthenium Alloys

The Copper-Ruthenium (Cu-Ru) system is characterized by a notable lack of mixing in the liquid state. Phase diagram studies, based on metallographic, X-ray, and thermal analysis, indicate complete immiscibility between liquid copper and liquid ruthenium. scribd.comscribd.com This is contrary to some earlier thermodynamic models that predicted the formation of a continuous liquid phase. scribd.com

First-principles density functional theory (DFT) calculations have been employed to investigate the stability of the Cu₃Ru intermetallic compound in various crystallographic phases. Studies on the tP16, D0c, and L12 phases consistently show that Cu₃Ru has a positive heat of formation, which suggests that the compound is thermodynamically unstable and would require non-equilibrium conditions for synthesis. mdpi.comresearchgate.net However, phonon dispersion calculations reveal that the Cr₃Ru, Co₃Ru, Ni₃Ru, and Cu₃Ru structures are dynamically stable in the tP16 and D0c phases, as indicated by the absence of imaginary frequencies. mdpi.comresearchgate.net The L12 phase of Cu₃Ru is also found to be dynamically stable. repec.org

Further analysis of the tP16 phase of Cu₃Ru shows a constant tetragonality (c/a) ratio of 1.41, which points to the absence of phase transitions within this specific crystal structure. mdpi.com

Table 1: Calculated Properties of Cu₃Ru in Different Crystallographic Phases This table is interactive. Click on the headers to sort.

Property tP16 Phase D0c Phase L12 Phase Source(s)
Thermodynamic Stability Unstable (Positive Heat of Formation) Unstable (Positive Heat of Formation) Unstable (Positive Heat of Formation) mdpi.com, researchgate.net
Dynamic Stability Stable Stable Stable mdpi.com, researchgate.net, repec.org
Mechanical Stability Stable Stable Stable mdpi.com, researchgate.net, repec.org
Phase Transition Absent (c/a = 1.41) Not Reported Not Reported mdpi.com

Hydrogen Transfer Kinetics at Catalyst Surfaces

In catalytic applications, the Cu-Ru system has demonstrated significant potential, particularly in reactions involving hydrogen. Computational and experimental studies on co-catalytic systems, such as ruthenium clusters on a cuprous oxide support (Ru-Cu₂O), have provided deep insights into hydrogen transfer kinetics. polyu.edu.hkosti.govnih.gov In these systems, ruthenium domains are identified as reaction "hot-spots" that serve as reservoirs for surface hydrogen, thereby promoting the kinetics of hydrogen acquisition and transfer. polyu.edu.hkosti.gov

Detailed mechanistic studies using operando Fourier transform infrared (FTIR) spectroscopy have validated the co-catalytic effect of Ru on hydrogenation kinetics by detecting hydrogenated intermediates on the Ru-Cu₂O surface that are absent on pure Cu₂O under similar conditions. osti.gov Furthermore, ab initio molecular dynamics (AIMD) simulations reveal that hydroxylated ruthenium clusters can induce a denser layer of the hydrogen-bonded water network near the catalyst surface, which directly promotes the rate of hydrogen transfer to adsorbed species. osti.govnih.gov

Quantum Chemical Computations

Quantum chemical computations have been a cornerstone in understanding the properties of the Cu-Ru bimetallic system at the electronic level. These methods provide a framework for analyzing structure-property relationships that are not easily accessible through experimental means alone.

Electronic and Structural Features of Bimetallic Systems

First-principles DFT calculations have established that Cu₃Ru alloys are metallic, characterized by a significant overlap between the valence and conduction bands at the Fermi energy. mdpi.comresearchgate.netresearchgate.net This metallic nature is a key determinant of its potential applications in electronics and catalysis.

In other configurations, such as Ru nanoparticles on a copper oxide support (Ru/CuOₓ), DFT calculations have shown that the Ru nanoparticles possess a lower electron density. researchgate.net This altered electronic state leads to a larger adsorption energy for reactants and a smaller free energy difference for the formation of products, thereby enhancing catalytic performance. researchgate.net The structural and electronic properties of small bimetallic [CuₙRuₘ] clusters have also been systematically computed using DFT, providing fundamental data on their stability and bonding. nih.gov

Table 2: Summary of Electronic Features from Computational Studies This table is interactive. You can filter the content by typing in the search box.

System Computational Finding Implication Source(s)
Cu₃Ru Alloy Metallic nature; overlap of valence/conduction bands at Fermi level. High electrical conductivity. mdpi.com, researchgate.net, researchgate.net
Ru-core/Cu-shell NP Charge transfer from Cu shell to Ru core. Positively charged surface, influencing reactant adsorption. acs.org
Ru/CuOₓ Catalyst Lowered electron density on Ru nanoparticles. Stronger reactant adsorption and improved catalytic activity. researchgate.net

Wavefunction Analyses in Catalytic Mechanisms

A deeper understanding of the catalytic mechanisms involving Cu-Ru systems requires advanced analysis of the electronic wavefunction. While direct wavefunction analysis for Cu₃Ru is not extensively detailed in the literature, related computational studies on Cu and Ru catalysts provide insight into the methodologies used. These analyses go beyond simple energy calculations to probe the nature of chemical bonds and electronic states.

In the broader context of copper and ruthenium catalysis, quasi-restricted orbital (QRO) analysis is a powerful tool for characterizing the electronic structure changes that occur during a catalytic cycle. researchgate.net For instance, in a photoredox catalyst, QROs can substantiate the formal ground and excited state redox events by describing the character of open-shell species, such as a triplet metal-to-ligand charge transfer (³MLCT) state, which might be described as d⁹L⁻¹. researchgate.net This level of analysis helps to rationalize structural changes, like bond shortening or elongation, in terms of the underlying electronic transformations. researchgate.net Similarly, analyzing the electron count and the character of transition states, as has been done for Ru/Cu co-catalyzed reactions, reveals the nature of elementary steps, such as single electron transfers during a reductive elimination. d-nb.info These wavefunction-based approaches are crucial for building a precise, molecular-level picture of catalysis.

Computational Modeling of Catalytic Systems

Computational modeling serves as a virtual laboratory for investigating complex catalytic systems involving copper and ruthenium. These models have been pivotal in explaining experimental observations and predicting the behavior of novel catalysts.

Quantum chemical computations using cluster models are frequently employed to study the electronic, interfacial, and surface structures of Cu-Ru nanoparticles. acs.org These models have shown that incoherent interfaces between a ruthenium core and a copper shell can generate step-like structures on the nanoparticle surface, which act as highly active sites for catalytic reactions like nitric oxide dissociation. acs.org

For co-catalytic systems like Ru-Cu₂O, DFT and AIMD simulations have been used to map out entire reaction pathways and identify rate-determining steps. polyu.edu.hkosti.gov For example, in the nitrate (B79036) reduction reaction, modeling showed that ruthenium clusters not only facilitate hydrogen transfer but also reduce the free energy barrier for the formation of key intermediates. osti.gov

Computational investigations have also uncovered novel cooperative effects in bimetallic and trimetallic systems. In a Ru/Cu co-catalyzed C-H functionalization reaction, modeling identified a unique "trinuclear cooperative reductive elimination" step as the rate-determining step, a mechanism involving two copper centers and one ruthenium center. d-nb.infotesisenred.net This finding was consistent with experimentally determined reaction orders and would have been difficult to deduce without computational support. d-nb.info Furthermore, hybrid quantum mechanics/molecular mechanics (QM/MM) modeling has proven effective for studying large, enantioselective catalytic systems, demonstrating good agreement with full quantum mechanical calculations and experimental stereoselectivity. researchgate.net These examples highlight the power of computational modeling to unravel complex catalytic mechanisms and guide the design of more efficient catalysts.

Electrochemical Performance and Mechanisms of Copper Ruthenium 1/3 Systems

Electrocatalytic Sensing Applications

Bimetallic copper-ruthenium nanoparticles have demonstrated significant potential as electrocatalysts in sensing applications. Their synergistic effects often lead to enhanced sensitivity and selectivity for the detection of various analytes.

A notable application of copper-ruthenium systems is in the non-enzymatic sensing of hydrogen peroxide (H₂O₂). A disposable and flexible sensor has been developed by synthesizing copper-ruthenium bimetallic nanoparticles on a laser-induced graphene (LIG) surface, designated as Cu-Ru/LIG. rsc.org This sensor exhibits a strong electrocatalytic response for the reduction of H₂O₂ at a potential of -0.4 V versus a silver/silver chloride (Ag/AgCl) reference electrode. rsc.orgntnu.edu

The Cu-Ru/LIG sensor demonstrates good selectivity and reproducibility, making it a promising alternative for H₂O₂ detection. rsc.org The peroxidase-like mimicry of the Cu-Ru nanoparticles contributes to its sensing capabilities, with a reported lower detection limit of 1.8 µM. ntnu.edu The fabrication method, which involves a solid-phase transfer mechanism followed by laser scribing, avoids the need for more complex techniques like chemical vapor deposition or solution-based reactions. rsc.orgntnu.edu

Table 1: Electrocatalytic Performance of Cu-Ru/LIG for H₂O₂ Detection

Parameter Value Reference
Analyte Hydrogen Peroxide (H₂O₂) rsc.orgntnu.edu
Electrode Material Copper-Ruthenium on Laser-Induced Graphene (Cu-Ru/LIG) rsc.org
Detection Potential -0.4 V vs. Ag/AgCl rsc.org

Electrosynthesis and Energy Conversion

Copper-ruthenium catalysts are being explored for various electrosynthesis and energy conversion reactions, where the combination of the two metals can lead to improved efficiency and product selectivity.

A co-catalytic system of ruthenium and copper oxide (Ru/Cu₂O) has shown remarkable performance in the electrochemical synthesis of ammonia (B1221849) from nitrate (B79036) reduction (NO₃RR). nih.govnih.govresearchgate.netresearchgate.net This system can achieve a Faradaic efficiency of nearly 100% for ammonia production in high concentrations of nitrate (e.g., 1 M). nih.govnih.govrsc.org

A key challenge in nitrate reduction is the poor hydrogen transfer kinetics, which can be hampered by nitrate poisoning of the catalyst surface. nih.gov The introduction of ruthenium clusters onto the copper oxide catalyst helps to overcome this limitation. nih.govrsc.org The ruthenium sites act as "hot-spots" that promote the hydrogen evolution reaction (HER) and enhance the transfer of hydrogen to the copper oxide matrix for the hydrogenation of adsorbed nitrate species. nih.govrsc.org This synergistic pairing of the reaction kinetics of NO₃RR and HER leads to substantially improved electrocatalytic performance, even at high nitrate concentrations up to 3 M. nih.govrsc.org

Molecular dynamics simulations have revealed that hydroxylated ruthenium clusters can induce a denser layer of water near the catalyst surface, which facilitates the hydrogenation of nitrate adsorbates. nih.gov This co-catalytic approach has been successfully demonstrated in a flow electrolyzer operating at a high current of 10.0 A. nih.govnih.govrsc.org

Table 2: Performance of Ru-Cu₂O Catalyst in Ammonia Electrosynthesis from Nitrate

Parameter Value Reference
Catalyst Ruthenium-decorated Copper(I) Oxide (Ru-Cu₂O) nih.govnih.govresearchgate.netrsc.org
Reaction Nitrate Reduction to Ammonia (NO₃RR) nih.govnih.govresearchgate.netresearchgate.net
Faradaic Efficiency for Ammonia ~100% in 1 M Nitrate nih.govnih.govrsc.org

While copper is a unique catalyst for the electrochemical reduction of carbon dioxide (CO₂) to hydrocarbons and alcohols, its selectivity can be poor. youtube.comresearchgate.net Alloying copper with other metals is a strategy to tune the catalytic properties and improve product selectivity. youtube.com

In the context of copper-ruthenium systems, specific data on a Cu₃Ru composition for CO₂ conversion is limited. However, the principles of bimetallic catalysis suggest potential benefits. For instance, a silver-ruthenium co-doped copper catalyst has been computationally screened and experimentally validated for the electrosynthesis of n-propanol from CO, achieving a high Faradaic efficiency. youtube.com In other copper-based bimetallic catalysts, such as Cu-Ni systems, the addition of the second metal (Ni) has been shown to alter the product distribution, shifting it towards methane (B114726) formation with increasing Ni content. nih.gov This highlights the potential of using a second metal like ruthenium to modify the adsorption energies of key intermediates, such as *CO, and steer the reaction towards desired products. nih.gov

The combination of copper and ruthenium has been shown to create highly effective catalysts for the hydrogen evolution reaction (HER), particularly in alkaline conditions. nih.govmdpi.com A three-dimensional nanoporous Cu₅₃Ru₄₇ alloy, for example, exhibits superior catalytic activity for HER with a nearly zero onset overpotential and very low Tafel slopes in both alkaline and neutral electrolytes. nih.gov This enhanced performance is attributed to the ligand effect, where electronic rearrangements between copper and ruthenium modulate the binding energy of hydrogen intermediates (*H) and facilitate water activation. nih.gov

Trace doping of ruthenium into copper has also been found to significantly enhance HER performance by activating the otherwise inert copper. mdpi.com The ruthenium dopants attract electrons from the copper, resulting in a surface with lower energy barriers for water dissociation. mdpi.com

Furthermore, Ru@Cu-TiO₂/Cu nanoheterostructures have demonstrated superior HER performance compared to the benchmark platinum on carbon (Pt/C) catalyst in alkaline media. mdpi.com These findings underscore the synergistic effects between copper and ruthenium in promoting the HER, making them promising platinum-free catalysts for water electrolysis. nih.govgamry.com

Table 3: HER Performance of Copper-Ruthenium Catalysts

Catalyst Key Performance Metric Electrolyte Reference
Nanoporous Cu₅₃Ru₄₇ alloy ~15 mV overpotential at 10 mA cm⁻² Alkaline nih.gov
Ru-doped Cu Significantly enhanced HER performance Not specified mdpi.com

Fundamental Electrochemical Behavior

The fundamental electrochemical behavior of copper-ruthenium alloys is influenced by their composition and structure. Studies on mixed oxides of ruthenium and copper (Ti\RuₓCu₁₋ₓOₓ) have shown that the addition of copper can enhance the capacitive response of the material and promote electron transfer. researchgate.netosu.edu

In these mixed oxide systems, increasing the copper content has been observed to increase the capacitance when the copper is distributed throughout all the layers of the electrode coating. researchgate.net However, the charge transport resistance tends to increase with higher copper content. researchgate.net The presence of a pure RuOₓ interlayer can improve corrosion resistance. researchgate.netosu.edu

While specific cyclic voltammetry and electrochemical impedance spectroscopy (EIS) data for a Cu₃Ru alloy are not widely available, the behavior of related systems provides some insights. The open circuit potential of an intermetallic compound typically differs from that of the constituent metals and the matrix in an alloy, which can lead to micro-galvanic effects and influence corrosion behavior. The electrochemical characteristics are also dependent on the surrounding environment, such as the pH and the presence of ions like chloride.

For a Cu₃Ru alloy, it would be expected that the electrochemical properties would be a complex interplay of the individual characteristics of copper and ruthenium, modified by the electronic and geometric effects of alloying. The precise nature of the cyclic voltammograms and impedance spectra would depend on the specific electrolyte and experimental conditions.

Redox Processes and Reaction Kinetics

The electrochemical behavior of copper-ruthenium systems is characterized by complex redox processes involving multiple oxidation states of ruthenium, which are crucial for the material's catalytic activity. Due to its electron configuration ([Kr] 4d⁷ 5s¹), ruthenium can exist in stable oxidation states including +II, +III, +IV, and +VIII. mdpi.com In acidic sulfuric acid electrolytes, typical of copper electrowinning, ruthenium is anticipated to oxidize from Ru(III) to Ru(IV) at approximately 0.8 V, and subsequently to the highly volatile ruthenium tetroxide (RuO₄) at potentials above that of oxygen formation. mdpi.com

The efficiency of Cu-Ru catalysts is often linked to facile and reversible redox processes. uliege.be For many catalytic applications, the Ru(II)/Ru(III) redox couple is considered a critical component of the reaction mechanism. uliege.be Cyclic voltammetry studies of certain ruthenium complexes have identified successive one-electron oxidation waves corresponding to the Ru(II)/Ru(III) and Ru(III)/Ru(IV) transitions, opening pathways for transformations via one- or two-electron processes. uliege.be

The kinetics of reactions catalyzed by Cu-Ru systems are significantly influenced by the presence of both metals. In the electrocatalytic reduction of nitrate (NO₃RR) to ammonia, for instance, the modification of cuprous oxide (Cu₂O) with ruthenium clusters substantially alters the reaction kinetics. osti.gov Unmodified copper-based catalysts often suffer from surface poisoning at high nitrate concentrations, which hinders the necessary hydrogen evolution reaction (HER) and subsequent hydrogenation steps. osti.gov The introduction of ruthenium creates a co-catalytic system that can pair the kinetics of HER and NO₃RR, overcoming this limitation. osti.gov This synergistic interaction prevents the decline in activity observed with pure Cu₂O catalysts at high nitrate concentrations (>0.1 M). osti.gov Investigations into the oxidation of L-leucine have also shown that Ru(III) can effectively catalyze the process in conjunction with a copper(III) complex, with the reaction rate showing a first-order dependence on the Ru(III) concentration. maxapress.com

Influence of Electrolyte and Catalyst Surface on Reaction Mechanisms

The reaction mechanisms at the heart of copper-ruthenium electrochemical systems are highly sensitive to the composition of the electrolyte and the specific morphology of the catalyst surface.

Influence of Catalyst Surface: The physical and chemical nature of the catalyst surface dictates the reaction mechanism. Heterogeneous catalysis relies on the interaction between reactants and surface sites. acs.org In the Ru-Cu₂O system, ruthenium does not act merely as a simple cocatalyst but fundamentally alters the surface environment. osti.gov It is proposed that ruthenium clusters serve as reaction "hot-spots." osti.gov Molecular dynamics simulations suggest that hydroxylated ruthenium clusters can induce a denser layer of the hydrogen-bonded water network near the catalyst surface. osti.gov This localized increase in water density promotes the hydrogen transfer rate, a key kinetic bottleneck in the hydrogenation of nitrate adsorbates. osti.gov

Furthermore, the structure of the catalyst determines the availability and nature of active sites. For bimetallic Cu-Ru catalysts, the surface composition can be different from the bulk. The interaction between the two metals creates unique electronic properties that can enhance catalytic activity beyond that of the individual components. The rate of a surface-catalyzed reaction depends on factors including the partial pressures of reactants, the adsorption-desorption equilibrium of species on the surface, the density of active sites, and the rate constant of the rate-determining step. acs.org

Bioelectrode Applications (Material Aspects)

Copper-Ruthenium Composites for Bioelectrode Fabrication

Copper-ruthenium composites have emerged as promising materials for bioelectrode fabrication, primarily aiming to leverage the excellent electrical properties of copper while mitigating its inherent cytotoxicity. nih.govnih.gov Pure copper, though inexpensive and highly conductive, can be toxic to cells, limiting its direct application in bioelectronics where an interface with living matter is required. nih.govresearchgate.net The creation of a composite with a biocompatible metal like ruthenium is an effective strategy to overcome this limitation. nih.gov

A prevalent method for synthesizing Cu-Ru composite electrodes is laser-assisted deposition. nih.govresearchgate.net This technique involves the subsequent laser-induced deposition of copper and then ruthenium onto a substrate, such as a glass plate, from a solution containing the respective metal salts. nih.govnih.gov For instance, solutions may contain copper sulfate (B86663) with N,N-dimethylformamide (DMF) for the copper layer, followed by a solution of ruthenium chloride for the ruthenium layer. researchgate.net This process results in a bimetallic material where the surface consists of ruthenium islands distributed across the underlying copper layer. nih.gov An energy-dispersive X-ray (EDX) analysis of one such composite revealed a composition of 71% copper and 12% ruthenium. nih.gov

The resulting Cu-Ru electrodes exhibit properties that are highly desirable for biosensing applications. They possess a high effective surface area and their impedance properties can be described by simple R-CPE (Resistor-Constant Phase Element) equivalent circuits, which is advantageous for sensor design. nih.govnih.gov The porosity of the surface, a result of the deposition process, contributes to this high effective area. nih.gov The modification with ruthenium significantly enhances the biocompatibility of the electrode surface. Studies using HeLa cells have demonstrated a dramatic increase in cell viability on Cu-Ru surfaces compared to pure copper surfaces, confirming the effectiveness of the composite approach. nih.gov

Interactive Data Table: Biocompatibility of Electrode Surfaces

The table below summarizes the results of a biocompatibility study comparing pure Copper (Cu) electrodes with Copper-Ruthenium (Cu-Ru) composite electrodes after one day of incubation with HeLa cells. nih.gov

Electrode MaterialPercentage of Live Cells (%)
Copper (Cu)30 ± 10
Copper-Ruthenium (Cu-Ru)91 ± 4

Advanced Materials Science Perspectives for Copper Ruthenium 1/3

Intermetallic Compound Design and Properties

Recent research has explored the potential of L12-phase XRu3 alloys, where X can be a variety of transition metals including copper, for high-temperature structural applications. epj.orgrepec.org The L12 structure is a specific type of ordered atomic arrangement that can impart desirable properties such as high strength and stability at elevated temperatures. osti.govsciepublish.com First-principles density functional theory (DFT) has been employed to investigate the properties of these alloys. epj.orgrepec.org Such computational studies provide a theoretical basis for identifying promising candidates for demanding environments, like those found in aerospace or power generation industries. epj.orgrepec.orgsciepublish.com While many L12 alloys are known for their high-temperature capabilities, the specific performance of CuRu3 in this context is an area of ongoing investigation. osti.govsciepublish.com

The viability of an alloy for practical applications is heavily dependent on its thermodynamic and mechanical stability. unileoben.ac.at For the CuRu3 compound, theoretical calculations are crucial in predicting its stability. Phonon dispersion curves, for instance, have been used to confirm the dynamic stability of CuRu3 in the L12 phase. epj.orgrepec.orgresearcher.life Dynamic stability indicates that the crystal lattice is resistant to vibrations and does not spontaneously deform.

Investigations into various X3Ru intermetallic alloys have shown that while some, like Cu3Ru, are mechanically and dynamically stable, they may not be thermodynamically stable, exhibiting positive heats of formation. researchgate.netmdpi.com This suggests that while they can exist, they are not the most energetically favorable configuration under all conditions. mdpi.com Specifically for CuRu3, while it is found to be dynamically stable, its thermodynamic and comprehensive mechanical stability require further confirmation for consideration in long-term structural applications. epj.orgrepec.org

Below is a table summarizing the stability findings for selected X-Ru alloys based on theoretical studies.

AlloyThermodynamic StabilityMechanical StabilityDynamic Stability
CuRu3 Not explicitly confirmed as stableNot explicitly confirmed as stableStable epj.orgrepec.org
Cu3Ru Unstable (positive heat of formation) mdpi.comStable researchgate.netStable epj.orgresearchgate.net
TiRu3 Stable epj.orgrepec.orgStable epj.orgrepec.orgStable epj.orgrepec.org
VRu3 Stable epj.orgrepec.orgStable epj.orgrepec.orgStable epj.orgrepec.org
MnRu3 Stable epj.orgrepec.orgStable epj.orgrepec.orgStable epj.orgrepec.org

Electronic Structure-Performance Correlations

The electronic structure of an alloy—the arrangement and energy of its electrons—governs its chemical and physical properties. Understanding these correlations is key to predicting and tailoring the performance of materials like CuRu3.

Theoretical studies, specifically through the analysis of the density of states, have revealed that CuRu3 exhibits metallic behavior. epj.orgrepec.org This is characterized by the absence of a bandgap between the valence and conduction bands, allowing electrons to move freely throughout the material. epj.orgrepec.orglibretexts.orglibretexts.org This "sea of delocalized electrons" is responsible for the characteristic properties of metals, including electrical and thermal conductivity. savemyexams.comquora.comstudymind.co.uk

The bonding in CuRu3 is classified as metallic, involving electrostatic attraction between the positively charged metal ions (cations) and the delocalized electrons. epj.orgrepec.orgquora.com Charge density plots from computational models show this metallic bonding between the copper and ruthenium atoms. epj.orgrepec.org This type of bonding generally results in materials that are ductile and malleable, as the layers of atoms can slide over one another without breaking the bonds. savemyexams.comquora.com

General Characteristics of Metallic Bonding:

Good electrical conductivity due to mobile, delocalized electrons. libretexts.orgsavemyexams.comstudymind.co.uk

High thermal conductivity. studymind.co.uk

Lustrous appearance. libretexts.orglibretexts.org

Malleable and ductile. savemyexams.comquora.com

Typically high melting and boiling points due to strong electrostatic forces. libretexts.orgsavemyexams.com

The electronic structure of copper-ruthenium alloys can be intentionally modified to enhance their performance in specific chemical reactions, particularly in catalysis. researchgate.net Alloying copper with ruthenium can lead to electronic rearrangements and charge transfer between the two elements. researchgate.netacs.org For instance, in core-shell nanoparticle structures, charge can be transferred from a ruthenium core to a copper shell, altering the electronic properties of the surface. acs.org

This electronic modification is crucial in catalytic applications. For example, in the hydrogen evolution reaction (HER), the alloying of copper and ruthenium has been shown to modulate the bonding of hydrogen to the catalyst surface and improve water activation properties. researchgate.net Operando X-ray absorption spectroscopy combined with DFT simulations has revealed that the incorporation of ruthenium into a copper matrix can optimize the hydrogen bonding energy on both copper and ruthenium active sites, thereby improving the intrinsic activity of the catalyst. acs.org This demonstrates a direct link between the electronically modified environment and the functional performance of the alloy.

Alloy Design for Specific Functions

By leveraging the understanding of its structural and electronic properties, copper-ruthenium alloys can be designed for specific, advanced applications. The composition and morphology of the alloy are tailored to achieve the desired performance.

One area of application is in electrocatalysis. Nanoporous Cu-Ru alloys have been developed as high-performance, platinum-free catalysts for the hydrogen evolution reaction (HER). researchgate.netacs.org By dealloying, a three-dimensional nanoporous structure can be created, which significantly increases the active surface area. acs.org An optimized composition, such as Cu53Ru47, has demonstrated remarkable catalytic activity in both alkaline and neutral electrolytes. acs.org

Another potential application is in the field of bioelectronics. Copper-ruthenium composites are being explored as biocompatible materials for bioelectrodes. nih.gov While copper itself can be toxic to cells, modifying it with ruthenium can significantly enhance its biocompatibility and cell adhesion properties. nih.gov Laser-assisted synthesis has been used to create Cu-Ru composite electrodes with a high effective surface area, making them promising for use in biosensors. nih.gov

The design of these functional alloys often involves creating specific structures, such as the nanoporous architecture for catalysis or the composite surface for biocompatibility, to optimize the interaction of the material with its environment. acs.orgnih.gov

Improving Hardness and Wear Resistance in Alloys

The intrinsic properties of ruthenium, a member of the platinum group metals, include high hardness and excellent wear resistance. sharrettsplating.comwikipedia.org When alloyed with other metals like copper, these characteristics can be imparted to the resulting alloy. Theoretical studies using first-principles density functional theory (DFT) have explored the structural and mechanical properties of various transition metal-ruthenium alloys, including Cu₃Ru.

These computational studies have predicted that the Cu₃Ru intermetallic compound is both dynamically and mechanically stable. dntb.gov.ua Analysis of its phonon dispersion curves, which indicate the vibrational modes of the crystal lattice, shows no imaginary frequencies, confirming its dynamic stability. dntb.gov.ua Furthermore, calculations of its elastic constants suggest it meets the criteria for mechanical stability. dntb.gov.ua While extensive experimental data on the specific hardness and wear rates of bulk Cu₃Ru alloys are still emerging, the theoretical stability and inherent properties of its constituent elements point towards its potential as a valuable strengthening phase in copper-based alloys. The addition of small amounts of ruthenium is known to enhance the hardness of metals like platinum and palladium and significantly improves the corrosion resistance of titanium. wikipedia.org This suggests that the formation of Cu₃Ru precipitates within a copper matrix could be a viable strategy for developing alloys with superior mechanical and chemical resilience.

Table 1: Theoretical Mechanical Properties of Cu₃Ru

This table presents theoretically calculated mechanical properties for the Cu₃Ru compound, indicating its stability and ductile nature.

PropertyValue/PredictionSource
Dynamic Stability Stable dntb.gov.ua
Mechanical Stability Stable dntb.gov.ua
Ductility Exhibits ductility dntb.gov.ua

Interconnect Materials in Microelectronics (Reliability, Resistivity Scaling)

For decades, copper has been the primary material for fabricating the microscopic wires, or interconnects, that form the electrical pathways in integrated circuits (ICs). nih.gov However, as transistors continue to shrink to nanoscale dimensions, the performance of copper interconnects is becoming a significant bottleneck. nih.govaps.org At line widths below approximately 40 nm, which is copper's bulk electron mean free path, electron scattering at surfaces and grain boundaries causes a dramatic increase in its electrical resistivity. aps.orgfreeshell.org This "size effect" leads to increased signal delay, power consumption, and heat generation, limiting further miniaturization of electronic devices. nih.gov

To overcome these challenges, researchers are actively seeking alternative conductor materials, with ruthenium and its alloys emerging as leading candidates. sharrettsplating.comnih.gov Ruthenium possesses a much shorter electron mean free path (around 6.6 nm) compared to copper, which is predicted to result in significantly less electron scattering and, therefore, a less severe increase in resistivity at narrow dimensions. nih.gov Studies have shown that while the bulk resistivity of ruthenium is higher than that of copper, its effective resistivity is lower at the critical, narrow line widths required for future technology nodes. nih.govaps.org

The Cu₃Ru alloy system is being investigated in this context. First-principles calculations suggest that certain copper-ruthenium alloys, like RuAl, are promising for low-dimension interconnects. aps.org Ruthenium-based interconnects also offer potential reliability advantages. They can be deposited without the high-resistivity diffusion barrier and liner layers that copper requires, which consume an increasing fraction of the total volume in scaled interconnects. researchgate.net This barrierless integration simplifies the manufacturing process and maximizes the conductive cross-sectional area. sharrettsplating.com

Table 2: Comparative Resistivity Scaling of Interconnect Materials

This table illustrates the superior resistivity scaling of Ruthenium (Ru) compared to Copper (Cu) as the interconnect linewidth decreases, highlighting the challenge faced by traditional copper interconnects.

Linewidth (nm)Simulated Resistivity of Cu (μΩ·cm)Simulated Resistivity of Ru (μΩ·cm)Source
48 ~2.5~8 nih.gov
28 ~4~10 nih.gov
18 ~6~13 nih.gov
10 ~11~18 nih.gov

Note: The data indicates that while bulk resistivity of Ru is higher, the rate of increase (scaling effect) is less severe than for Cu. The actual line resistance of Ru can become lower than Cu at very small dimensions when the high-resistivity liner required for Cu is factored in.

Plasmonic Properties in Photocatalysis

The compound Cu₃Ru exhibits significant potential in the field of photocatalysis, primarily due to its plasmonic properties. Plasmonic materials contain nanoparticles that can strongly interact with light, inducing a phenomenon called localized surface plasmon resonance (LSPR). This resonance enhances light absorption and can generate energetic "hot" electrons and localized heat, both of which can be harnessed to drive chemical reactions. researchgate.net

Controlled synthesis has led to the development of Cu-Ru plasmonic superstructures, where copper nanoparticles form a core and are shelled by ruthenium nanoclusters. researchgate.net Finite-difference time-domain (FDTD) simulations have confirmed that these Cu₃Ru superstructures possess strong light absorption capabilities. researchgate.net This enhanced light absorption is efficiently converted into heat, a process known as photothermal conversion. researchgate.net This property has been successfully utilized in the photothermal recycling of waste plastics, where the localized heat generated by the Cu₃Ru catalyst helps break down polymer chains. researchgate.net

In another application, bimetallic Cu₃Ru nanoparticles supported on titanium dioxide (TiO₂) have been shown to be effective cocatalysts for photocatalytic hydrogen production from water. ntu.edu.sg In these systems, the TiO₂ acts as the primary semiconductor photocatalyst, and the Cu₃Ru nanoparticles enhance its performance. A study investigating various copper-to-ruthenium ratios found that a 3:1 ratio (Cu₃Ru) deposited on TiO₂ exhibited the highest hydrogen evolution activity, reaching 5.2 mmol g⁻¹ h⁻¹. ntu.edu.sg The synergistic effect between the copper and ruthenium components, combined with their plasmonic properties, facilitates more efficient light harvesting and charge separation, which are crucial steps in the photocatalytic process. ntu.edu.sg

Table 3: Performance of Cu₃Ru-based Photocatalysts

This table summarizes the performance of Copper-Ruthenium (1/3) in different photocatalytic applications, showcasing its efficiency in hydrogen production and photothermal conversion.

ApplicationCatalyst SystemKey Performance MetricFindingSource
Hydrogen Production Cu₃Ru/TiO₂Hydrogen Evolution Rate5.2 mmol g⁻¹ h⁻¹ ntu.edu.sg
Photothermal Conversion Cu₃Ru SuperstructuresLight Absorption & ConversionStrong absorption and efficient photothermal performance researchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding

The bimetallic compound copper--ruthenium (1/3), along with other copper-ruthenium compositions, has garnered significant attention for its synergistic properties that often surpass those of its individual components. Current research highlights its potential primarily in the field of catalysis, where the unique electronic and structural interplay between copper and ruthenium atoms leads to enhanced activity and selectivity in various chemical transformations.

The synthesis of these materials has been explored through various methods. Mechanochemical methods have been employed to create mixed-metal copper–ruthenium metal-organic frameworks (MOFs), which can serve as precursors for catalysts. researchgate.netrsc.orgrsc.org Laser-assisted synthesis has also been used to fabricate copper-ruthenium composite electrodes. mdpi.comnih.gov These studies have shown that Cu-Ru materials can exist as polyphase systems containing metallic copper and ruthenium, as well as their oxides. mdpi.comnih.gov The formation of bimetallic nanoparticles with specific structures, such as Ru core-Cu shell, has also been reported, which can influence the material's properties and applications. researchgate.net

The synergistic effect between copper and ruthenium is a recurring theme. This synergy has been observed to enhance capacitive response, promote electron transfer, and increase corrosion resistance in certain applications. rsc.org In catalysis, this cooperation allows for complex transformations, such as stereodivergent synthesis, where chiral copper and ruthenium catalysts can be used orthogonally to achieve all possible stereoisomers of a product. rsc.org

The table below summarizes key research findings on copper-ruthenium systems.

Application AreaKey FindingsSynthesis MethodReference
Electrocatalysis (Nitrate Reduction)Relay catalysis mechanism; Ru tunes d-band center.Wet chemistry nih.gov
Electrocatalysis (Water Splitting)Bifunctional activity for HER and OER.Magnetic induction heating nih.gov
Oxygen Evolution Reaction (OER)Performance comparable to RuO2 with lower Ru content.Mechanochemical synthesis of MOF precursors researchgate.netrsc.orgrsc.org
BioelectrodesImproved biocompatibility compared to pure copper.Laser-assisted deposition mdpi.comnih.gov
Organic SynthesisStereodivergent synthesis via dual catalysis.N/A rsc.org

Emerging Research Frontiers

The unique properties of copper-ruthenium materials are opening up several new and exciting research frontiers. While catalysis remains a dominant field, the applications are becoming more sophisticated and targeted.

One of the most promising emerging areas is in advanced electrocatalysis . Beyond water splitting and nitrate (B79036) reduction, researchers are exploring Cu-Ru catalysts for other challenging reactions. This includes the carbon dioxide reduction reaction (CO2RR) and the nitrogen reduction reaction (NRR), where the synergistic effects of the bimetallic system could lead to higher efficiency and selectivity towards valuable products. nih.gov The ability to precisely tune the electronic structure by varying the Cu/Ru ratio is particularly advantageous for optimizing the binding energies of key reaction intermediates.

Single-atom and nanocluster catalysis represents another significant frontier. Dispersing single ruthenium atoms or ultrasmall nanoclusters on a copper support (or vice-versa) could maximize atom utilization and create unique active sites. These single-atom alloys (SAAs) can exhibit catalytic behaviors distinct from their nanoparticle counterparts. Future work will likely focus on the rational design and synthesis of Cu-Ru SAAs and understanding the structure-property relationships at the atomic level for reactions like selective hydrogenation and oxidation.

The development of novel composite materials is also gaining traction. This includes embedding Cu-Ru nanoparticles within conductive supports like graphene or carbon nanotubes to enhance charge transfer and stability in electrochemical applications. nih.gov Furthermore, the use of Cu-Ru systems in photocatalysis is an area with significant potential, where the material's electronic properties could be harnessed to improve light absorption and charge separation.

Finally, the exploration of Cu-Ru materials in bio-applications is an emerging field. Initial studies have shown that Cu-Ru composites can exhibit enhanced biocompatibility compared to pure copper, opening possibilities for their use in biosensors and as electrode materials for bio-impedance measurements. mdpi.comnih.gov

Methodological Advancements for Future Studies

To fully unlock the potential of copper-ruthenium (1/3) and related materials, advancements in synthetic, characterization, and theoretical methods are crucial.

Advanced Synthesis Techniques: Future research will demand more precise control over the synthesis of Cu-Ru materials at the nanoscale.

Ultrafast Synthesis: Techniques like magnetic induction heating are being explored for the rapid synthesis of nanocomposites, which can lead to the formation of non-equilibrium or metastable structures with unique catalytic properties. nih.gov

Atomic Layer Deposition (ALD): ALD could provide atomic-level control over the deposition of one metal onto the other, enabling the precise fabrication of core-shell structures or single-atom alloys.

Mechanochemistry: This solvent-free method is a fast and scalable approach for producing mixed-metal MOFs as catalyst precursors, and its application is expected to expand. rsc.orgrsc.org

In-situ and Operando Characterization: To understand the dynamic changes that Cu-Ru catalysts undergo during a reaction, it is essential to study them under working conditions.

In-situ X-ray Absorption Spectroscopy (XAS): This technique can provide valuable information about the electronic state and local coordination environment of the copper and ruthenium atoms during catalysis. nih.gov

Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS): APXPS allows for the investigation of the surface composition and chemical states of the catalyst in the presence of reactants at realistic pressures.

Scanning Tunneling Microscopy (STM) and Transmission Electron Microscopy (TEM): High-resolution imaging techniques will be critical for visualizing the atomic structure of single-atom alloys and nanoclusters and how they interact with reactants.

Computational Modeling and Machine Learning: Theoretical calculations and machine learning are becoming indispensable tools for accelerating catalyst discovery.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of Cu-Ru alloys, predict the adsorption energies of intermediates, and elucidate reaction mechanisms at the atomic scale. nih.gov

Machine Learning (ML): ML models can be trained on large datasets from experiments and computations to rapidly screen vast numbers of potential alloy compositions and structures to identify promising candidates for specific catalytic reactions. nih.gov This approach can help establish structure-property relationships in the complex, multi-dimensional space of bimetallic catalysts.

By leveraging these methodological advancements, researchers can move towards a more rational design of copper-ruthenium catalysts with tailored properties for a wide range of applications.

Q & A

Basic: What are the optimal synthesis techniques for Copper-Ruthenium (1/3) alloys, and how do synthesis parameters influence structural homogeneity?

Methodological Answer :
The synthesis of Cu-Ru (1/3) alloys requires precise control of mechanochemical or solvothermal conditions to achieve atomic-level mixing. For mechanochemical synthesis, parameters like milling time (≥12 hrs), ball-to-powder ratio (10:1), and inert atmosphere (argon) are critical to prevent oxidation and ensure homogeneity . Structural characterization via XRD and TEM should confirm phase purity, while EDX mapping validates stoichiometric consistency. Deviations in Ru distribution (e.g., surface segregation) often arise from insufficient milling energy or precursor impurity (>99.9% purity recommended) .

Advanced: How can computational modeling reconcile discrepancies in reported catalytic activity trends for Cu-Ru (1/3) systems in hydrogen evolution reactions (HER)?

Methodological Answer :
Conflicting HER activity data (e.g., overpotential variations of 20–80 mV in alkaline media) often stem from differences in surface termination or electrolyte pH. Density Functional Theory (DFT) can model adsorption energies (ΔG_H^0) for Ru-active sites versus Cu-Ru interfaces to identify dominant pathways . Comparative studies should standardize testing conditions (e.g., 1 M KOH, 25°C) and use in-situ Raman spectroscopy to detect surface intermediates (e.g., H* adsorption on Ru sites). Discrepancies may also arise from undefined crystallographic facets—controlled synthesis of (100)- or (111)-oriented nanoparticles is advised .

Basic: What characterization methods are most effective for verifying the electronic interaction between Cu and Ru in the 1/3 ratio?

Methodological Answer :
X-ray Photoelectron Spectroscopy (XPS) is essential for identifying charge transfer between Cu and Ru. A shift in Ru 3d peaks (e.g., +0.3–0.5 eV binding energy) indicates electron donation from Cu to Ru . Complementary XANES (X-ray Absorption Near Edge Structure) analysis at the Ru K-edge can confirm oxidation state changes. For bulk electronic structure, valence-band UV-Vis spectroscopy should show hybridization of Cu 3d and Ru 4d orbitals, typically observed as a broad absorption peak at 450–600 nm .

Advanced: How do interfacial strain effects in Cu-Ru (1/3) core-shell structures impact their stability during long-term electrocatalytic cycles?

Methodological Answer :
Strain at Cu-Ru interfaces, quantified via geometric phase analysis (GPA) of HRTEM images, accelerates degradation under cyclic voltammetry. A 2–4% lattice mismatch induces compressive strain, promoting Ru dissolution in acidic media. To mitigate this, in-situ electrochemical AFM can monitor surface roughening, while ICP-MS post-testing quantifies dissolved Ru ions (>5 ppm after 1000 cycles indicates instability). Core-shell architectures with graded interfaces (e.g., Cu@Ru nanoparticles) show improved durability due to strain relaxation .

Basic: What are the key considerations for designing reproducible electrochemical testing protocols for Cu-Ru (1/3) catalysts?

Methodological Answer :
Reproducibility requires standardized electrode preparation:

  • Catalyst loading: 0.5 mg/cm² on glassy carbon.
  • Electrolyte degassing: N₂ purging for 30 min to remove dissolved O₂.
  • Reference electrode calibration: vs. RHE before each experiment.
    Report both IR-corrected and raw polarization curves to account for ohmic losses. Triplicate measurements with error bars (±5 mV) ensure statistical validity. Cross-validate activity using rotating disk electrode (RDE) and membrane electrode assembly (MEA) setups .

Advanced: How can operando techniques resolve contradictions in the proposed reaction mechanisms for CO₂ reduction on Cu-Ru (1/3) catalysts?

Methodological Answer :
Conflicting mechanisms (e.g., COOH vs. CO as intermediates) arise from indirect spectroscopic inferences. Operando FTIR or SHINERS (Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy) can directly detect surface-adsorbed species during reaction cycles. For example, a peak at 2050 cm⁻¹ indicates adsorbed CO, while its absence suggests alternative pathways. Coupled with DFT-calculated vibrational frequencies, this approach clarifies dominant pathways and identifies potential spectator species .

Basic: What metrics should researchers prioritize when comparing the catalytic efficiency of Cu-Ru (1/3) systems across studies?

Methodological Answer :
Standardized metrics include:

  • Mass Activity (mA/mg_metal) at fixed overpotential (e.g., η = 100 mV).
  • Turnover Frequency (TOF) calculated using electrochemical surface area (ECSA).
  • Stability : Current retention after 10,000 cycles.
    Report Tafel slopes (mV/dec) to infer rate-limiting steps. Normalize data to Ru content to isolate alloy effects from simple Ru loading variations .

Advanced: What strategies address the conflicting reports on the role of Cu in suppressing Ru oxidation during oxygen evolution reactions (OER)?

Methodological Answer :
Contradictory findings (e.g., Cu stabilizes RuO₂ vs. accelerates dissolution) likely depend on potential windows. Use in-situ XAS to monitor Ru oxidation states during OER. At >1.6 V vs. RHE, Cu may segregate, exposing Ru to corrosive conditions. Alloying with a third metal (e.g., Ir) or using N-doped carbon supports mitigates this by stabilizing Ru³⁺ intermediates. Comparative studies in 0.1 M HClO₄ vs. 1 M KOH are critical, as pH dictates dissolution kinetics .

Basic: How should researchers handle batch-to-batch variability in Cu-Ru (1/3) nanoparticle synthesis?

Methodological Answer :
Variability arises from precursor decomposition kinetics or inhomogeneous mixing. Implement:

  • Inert synthesis conditions : Glovebox with O₂/H₂O < 0.1 ppm.
  • Real-time monitoring : Use UV-Vis or inline pH probes during solvothermal synthesis.
  • Post-synthesis annealing : 300°C in H₂/Ar to homogenize crystallite sizes (5–10 nm range). Statistical SEM-EDS analysis (≥10 particles per batch) ensures compositional consistency .

Advanced: Why do theoretical predictions of Cu-Ru (1/3) surface energies often conflict with experimental stability observations?

Methodological Answer :
DFT models typically assume ideal surfaces, neglecting defects or adsorbate-induced reconstructions. Experimental validation via LEED (Low-Energy Electron Diffraction) and STM can identify real-surface terminations. For example, step edges or kink sites may lower activation barriers for reconstruction. Incorporating van der Waals corrections and solvent effects in DFT simulations improves agreement with observed stability trends .

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